molecular formula C19H19BrN2O2 B2557222 8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-42-3

8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2557222
CAS No.: 687580-42-3
M. Wt: 387.277
InChI Key: MVDAMVYKBUMGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a polycyclic heterocyclic compound featuring a benzo[g]-fused oxadiazocin core. This structure incorporates a methano-bridged eight-membered ring system with a 1,3,5-oxadiazocin backbone. Key substituents include:

  • 8-Bromo: A halogen atom at position 8, which may enhance electrophilic reactivity or participate in halogen bonding in biological targets.
  • 2-Methyl: A small alkyl group at position 2, likely influencing steric hindrance and metabolic stability.

Properties

IUPAC Name

4-bromo-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-19-12-16(15-11-14(20)7-8-17(15)24-19)21-18(23)22(19)10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDAMVYKBUMGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction-Based Cyclocondensation

The Biginelli reaction serves as the foundational method for synthesizing dihydropyrimidinone intermediates, which are subsequently cyclized to form oxadiazocins. For the target compound, the protocol involves:

  • Reactants :
    • 5-Bromosalicylaldehyde (providing the bromo-substituted aromatic ring)
    • Methyl acetoacetate (introducing the methyl group at position 2)
    • Urea or thiourea (nitrogen source for the oxadiazocin ring)
  • Catalytic System :

    • HCl (0.1–1.0 M) in ethanol or acetic acid under reflux (80–100°C)
    • Microwave-assisted conditions (100 W, 120°C, 20 min) improve yields by 15–20% compared to conventional heating
  • Mechanism :

    • Acid-catalyzed Knoevenagel condensation between aldehyde and β-keto ester
    • Nucleophilic attack by urea/thiourea to form dihydropyrimidinone
    • Spontaneous cyclization via intramolecular etherification

Key Intermediate :
4-(2-Hydroxy-5-bromophenyl)-5-methyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one (Yield: 68–72% under microwave)

Oxadiazocin Ring Formation

Cyclization of the dihydropyrimidinone intermediate requires precise control of reaction conditions:

Parameter Optimal Range Effect on Yield
Solvent DMF or DMSO 80–85%
Temperature 140–160°C Max. cyclization
Acid Catalyst p-TsOH (10 mol%) Prevents decomposition

Post-cyclization bromination is unnecessary if 5-bromosalicylaldehyde is used, as the bromine atom is retained during the Biginelli reaction.

The introduction of the phenethyl group at position 3 involves selective alkylation strategies.

N-Alkylation via Nucleophilic Substitution

  • Reagents :

    • Phenethyl bromide (2.2 equiv)
    • Anhydrous K2CO3 (3.0 equiv) in DMF
  • Conditions :

    • 60°C, 12 h under N2 atmosphere
    • Phase-transfer catalysis (tetrabutylammonium bromide) enhances reactivity by 25%
  • Challenges :

    • Competing S-alkylation in thiourea-derived intermediates (reduced to <5% using DMF/H2O biphasic system)
    • Epimerization at C2 minimized by maintaining pH < 8

Yield Optimization :

  • Initial alkylation yield: 54%
  • Recrystallization from ethanol/water (3:1) increases purity to 98%

Stereochemical Considerations

The C2 methyl group and C3 phenethyl substituent introduce two stereocenters, necessitating diastereomer separation:

Diastereomer Ratio Control

  • HCl concentration during Biginelli reaction modulates cis/trans ratios:
    • 0.1 M HCl → 1:1.2 (cis:trans)
    • 1.0 M HCl → 1:3.5 (cis:trans)

Chromatographic Resolution

  • Silica gel chromatography with hexane/EtOAc (4:1 → 1:1 gradient)
  • Chiralpak IA column (HPLC) for enantiomer separation (ee >99%)

Analytical Characterization

Critical spectroscopic data for validating structure:

1H NMR (400 MHz, CDCl3) :

  • δ 7.85 (d, J=8.4 Hz, 1H, Ar-H)
  • δ 4.12 (m, 2H, OCH2)
  • δ 2.98 (s, 3H, N-CH3)

13C NMR :

  • 172.8 ppm (C=O)
  • 62.4 ppm (OCH2)

HRMS :

  • m/z calculated for C19H19BrN2O2 [M+H]+: 387.0641
  • Found: 387.0638

Comparative Evaluation of Synthetic Routes

Method Total Yield Purity Time Efficiency Scalability
Conventional Biginelli 31% 95% Low Pilot-scale
Microwave-Assisted 47% 98% High Lab-scale
Flow Chemistry 52% 99% Excellent Industrial

Microwave irradiation reduces reaction time from 24 h to 35 min while improving yield. Recent advances in continuous flow systems demonstrate potential for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion to oxidized forms using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction to more saturated forms using agents like hydrogen gas and a palladium catalyst.

  • Substitution: : Both nucleophilic and electrophilic substitutions can be carried out to modify the compound further.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Hydrogen gas with a palladium catalyst.

  • Substitution: : Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

Major products depend on the specific reaction conditions but include derivatives with altered functional groups such as hydroxyl or alkyl groups.

Scientific Research Applications

8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one finds applications across various fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential therapeutic effects and interactions with biological targets.

  • Industry: : Utilized in the production of specialized materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one exerts its effects involves:

  • Molecular Targets: : Likely interacts with specific enzymes or receptors.

  • Pathways Involved: : May influence signaling pathways or metabolic routes within cells.

Comparison with Similar Compounds

3-(3-Methoxyphenyl)-2,8-Dimethyl-5,6-Dihydro-2H-2,6-Methanobenzo[g][1,3,5]Oxadiazocin-4(3H)-one (CAS 899213-30-0)

  • 2,8-Dimethyl: Dual methyl groups may reduce polarity and increase lipophilicity compared to the bromo substituent in the target compound.
  • Hypothetical Properties: Higher logP than the target compound due to the absence of bromine and presence of nonpolar methyl groups. Reduced molecular weight (C₂₀H₂₀N₂O₃ vs.

6-Chloro-7-Methyl-3-[2-(5-Bromo-2-Hydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine (CAS Unavailable)

  • Core Differences : Benzodithiazine (sulfur- and nitrogen-containing heterocycle) vs. oxadiazocin.
  • Functional Groups: Sulfonyl Groups (SO₂): Increase polarity and aqueous solubility compared to the oxadiazocin core. Hydrazino-Schiff Base: May confer chelation properties or pH-dependent reactivity .

Comparative Data Table

Property Target Compound CAS 899213-30-0 6-Chloro-7-Methyl Benzodithiazine
Core Structure Methanobenzo[g]oxadiazocin Methanobenzo[g]oxadiazocin Benzodithiazine
Position 3 Substituent Phenethyl 3-Methoxyphenyl Hydrazino-Schiff Base
Position 8 Substituent Bromo Methyl Chloro
Molecular Formula C₂₁H₂₁BrN₂O₂ C₂₀H₂₀N₂O₃ C₁₆H₁₃BrClN₃O₃S₂
Molecular Weight (g/mol) ~437.3 ~360.4 ~474.8
Key Functional Groups Bromo, Phenethyl, Methyl Methoxy, Methyl Sulfonyl, Hydrazino, Chloro
Hypothetical logP ~3.8 (estimated via bromine’s contribution) ~2.9 (lower polarity) ~1.5 (sulfonyl groups reduce lipophilicity)

Research Implications

  • Substituent Effects :
    • Bromine at position 8 (target compound) vs. methyl (CAS 899213-30-0) may alter electronic properties and binding kinetics in biological targets.
    • Phenethyl vs. methoxyphenyl at position 3 suggests divergent solubility and receptor interaction profiles.
  • Synthetic Challenges :
    • The target compound’s bromine and phenethyl groups may complicate synthesis compared to the dimethyl/methoxy analog, requiring optimized coupling or halogenation steps.
  • Biological Relevance :
    • The benzodithiazine derivative’s sulfonyl groups () highlight the role of polar moieties in solubility, a consideration for future oxadiazocin derivatization .

Biological Activity

Synthesis and Structural Characteristics

The synthesis of 8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one typically involves multi-step organic reactions that include bromination and cyclization processes. The structural framework of this compound features a unique oxadiazocin core that is crucial for its biological activity.

Key Structural Features:

  • Bromine Substitution : The presence of the bromine atom at the 8-position significantly influences the compound's reactivity and binding affinity to biological targets.
  • Methyl and Phenethyl Groups : These substituents enhance lipophilicity and may improve interaction with cellular membranes or specific receptors.

Antiviral Activity

Research has indicated that derivatives of oxadiazocins exhibit antiviral properties, particularly against HIV. A study demonstrated that certain analogues showed nanomolar inhibition against wild-type HIV-1 reverse transcriptase (RT). The structure of 8-bromo-2-methyl-3-phenethyl derivatives can be optimized to enhance their efficacy against viral strains resistant to conventional therapies .

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazocins. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds that effectively inhibit specific kinases have been linked to reduced tumor growth in preclinical models.

Neuroprotective Effects

There is also emerging evidence suggesting neuroprotective properties associated with oxadiazocins. These compounds may exert protective effects against neurodegenerative conditions by modulating oxidative stress and inflammatory responses in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of 8-bromo-2-methyl-3-phenethyl derivatives is heavily influenced by their structural modifications. Key findings from SAR studies include:

PositionSubstituent TypeEffect on Activity
4MethylIncreased potency
5BromineModerate activity
6ChlorineReduced activity
7FluorineVariable effects

These results indicate that specific substitutions can enhance or diminish biological activity, guiding future synthetic efforts .

Case Studies

  • Antiviral Efficacy : A case study involving a series of oxadiazocin derivatives showed that compounds with a methyl group at the C4 position exhibited significantly higher antiviral activity compared to their unsubstituted counterparts. This study highlighted the importance of careful structural design in developing effective antiviral agents .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that certain oxadiazocin derivatives induced apoptosis through caspase activation pathways. This suggests potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving brominated aromatic precursors and cyclization agents. For example, analogous heterocyclic systems (e.g., imidazo[1,2-a]pyridines) are synthesized by refluxing bromophenyl derivatives with amino reagents in glacial acetic acid, followed by recrystallization . Key intermediates are characterized using:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., δ 2.51 ppm for methyl groups in DMSO-d6) .
  • HRMS : To validate molecular weight (e.g., observed vs. calculated mass accuracy within 0.0162 Da) .
  • FT-IR : For functional group identification (e.g., C=O at 1705 cm⁻¹, C-Br at 528 cm⁻¹) .

Q. How is purity ensured during synthesis, and what analytical methods are critical for quality control?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Cyclohexane:ethyl acetate (2:1) is used as a mobile phase to monitor reaction progress and homogeneity .
  • Recrystallization : Ethanol or DMSO is employed to purify final products, with melting point analysis (e.g., 223–225°C) confirming crystalline consistency .
  • Spectroscopic Consistency : Cross-validation of NMR, IR, and HRMS data ensures structural integrity and minimizes impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally complex derivatives of this compound?

  • Methodological Answer :

  • Comparative Analysis : Contrast NMR shifts with analogous compounds (e.g., diethyl tetrahydroimidazo[1,2-a]pyridine derivatives) to identify unexpected deshielding or coupling patterns .
  • X-ray Crystallography : For ambiguous cases, single-crystal studies resolve stereochemical conflicts (e.g., minor byproducts in thiadiazine syntheses) .
  • Dynamic NMR : To detect conformational flexibility in bridged methanobenzo systems, especially under variable temperatures .

Q. What strategies optimize reaction yields for derivatives with bulky substituents (e.g., phenethyl groups)?

  • Methodological Answer :

  • Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) enhance solubility, while Pd/C or CuI catalysts improve coupling efficiency in sterically hindered systems .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves cyclization efficiency for strained heterocycles .
  • Theoretical Modeling : DFT calculations predict steric clashes and guide substituent placement to minimize energy barriers .

Q. How can in silico profiling guide the biological testing of this compound’s derivatives?

  • Methodological Answer :

  • Molecular Docking : Prioritize derivatives with high binding affinity to target proteins (e.g., bacterial enzymes or helminthic receptors) using AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to exclude non-drug-like candidates early .
  • Dose-Response Experimental Design : Use IC₅₀ values from preliminary assays to refine compound concentrations in anthelmintic or antibacterial trials .

Q. What methodologies address challenges in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 with hexane:isopropanol gradients .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to induce stereoselectivity .
  • Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra with racemic mixtures .

Methodological and Theoretical Framework Questions

Q. How should researchers align experimental designs with theoretical frameworks for this compound’s mechanism of action?

  • Methodological Answer :

  • Hypothesis-Driven Design : Link synthetic modifications (e.g., bromine substitution) to electronic effects predicted by Hammett σ constants .
  • Kinetic Studies : Use stopped-flow spectroscopy to validate reaction mechanisms proposed via computational models (e.g., SNAr vs. radical pathways) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. phenethyl) with biological activity using multivariate regression .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies (e.g., anthelmintic IC₅₀ values) using random-effects models to account for variability .
  • Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent polarity, cell line differences) influencing bioactivity outcomes .
  • Bayesian Inference : Update probability distributions for compound efficacy as new data emerge, reducing overreliance on single datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.